molecular formula C18H13BrN2O2S B2539033 2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865183-09-1

2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2539033
CAS No.: 865183-09-1
M. Wt: 401.28
InChI Key: NQEWZLIQRQMFSJ-ZZEZOPTASA-N
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Description

2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a bromo substituent at the benzamide position, a methoxy group at the 6-position of the benzothiazole ring, and a propargyl (prop-2-yn-1-yl) group at the 3-position. The (2Z)-configuration indicates a specific stereoelectronic arrangement critical for its reactivity and intermolecular interactions. Characterization methods such as NMR, IR, and X-ray crystallography (using SHELX software ) are essential for confirming its structure and stereochemistry.

Properties

IUPAC Name

2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-3-10-21-15-9-8-12(23-2)11-16(15)24-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWZLIQRQMFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the Bromine Atom: Bromination of the benzamide moiety can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole core with propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Medicinal Chemistry : The compound exhibits potential as a lead candidate in drug development due to its structural characteristics that may interact with biological targets. Its ability to inhibit certain enzymes (e.g., cholinesterases) suggests applications in treating neurodegenerative diseases and other conditions where enzyme inhibition is beneficial.

Antimicrobial Activity : Preliminary studies indicate that related benzothiazole derivatives possess significant antimicrobial properties. The presence of the bromine atom and other functional groups may enhance this activity, making it a candidate for further investigation against various pathogens.

Cancer Research : Compounds with similar structures have shown promise in anticancer research by inducing apoptosis in cancer cells. The specific mechanisms through which 2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide operates require detailed biological assays to elucidate its efficacy against different cancer types.

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be explored for developing new materials with specific electronic or optical properties. Additionally, it may serve as a building block for synthesizing more complex organic materials used in electronics or photonics.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Propargyl vs. Ethyl Substitution

The target compound’s propargyl group contrasts with the ethyl substituent in N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide ().

Methoxy vs. Bromo Substitution

The 6-methoxy group in the target compound is electron-donating, which may stabilize the benzothiazole ring via resonance, contrasting with the electron-withdrawing bromo substituent in ’s analog. This difference could influence electronic properties, such as charge transport in materials applications or binding affinity in protein-ligand interactions.

Benzamide Functionalization

The target compound’s 2-bromo-benzamide moiety differs from the 4-(dimethylsulfamoyl)benzamide group in .

Structural Characterization Techniques

Both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () rely on NMR, IR, and X-ray crystallography for structural validation. The use of SHELXT for automated structure determination () and WinGX/ORTEP for visualization () underscores the standardization of these methods in small-molecule analysis .

Comparative Data Table

Compound Name (CID/Reference) Benzothiazole Substituents Benzamide Substituent Molecular Weight (g/mol) Key Reactivity/Properties
Target Compound 6-OCH₃, 3-propargyl 2-Br ~437.3 (calculated) Propargyl enables click chemistry
N-(6-bromo-3-ethyl-...) () 6-Br, 3-ethyl 4-(dimethylsulfamoyl) ~482.4 (calculated) Sulfamoyl enhances solubility
N-(2-hydroxy-1,1-dimethylethyl)-... (Evi.1) Not applicable (benzamide only) 3-CH₃, N,O-bidentate group ~221.3 (reported) N,O-group for metal catalysis

Research Implications

  • Synthetic Flexibility : The propargyl group in the target compound allows modular derivatization, contrasting with the static ethyl group in ’s analog.
  • Electronic Tuning : Methoxy and bromo substituents offer divergent electronic profiles for applications in optoelectronics or drug design.
  • Characterization Robustness : SHELX and WinGX remain pivotal for crystallographic analysis, ensuring reproducibility across analogs .

Biological Activity

The compound 2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16BrN2OC_{16}H_{16}BrN_2O, and it features a complex structure that contributes to its biological activity. The presence of the benzothiazole moiety is significant, as compounds in this class often exhibit notable pharmacological effects.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. In particular, This compound has shown promising results against various bacterial strains.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Bacillus subtilisEffective

Research indicates that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound is believed to induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Kinases : It may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cancer cell death .

The biological activity of This compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their function.
  • Receptor Modulation : It may modulate receptor activity involved in cellular signaling pathways related to inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against a panel of pathogenic bacteria. Results demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Study 2: Anticancer Properties

A recent study evaluated the anticancer effects of the compound on human breast cancer cells (MCF7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodology :

  • Reaction Conditions : Reflux in chloroform with a 1:1.14 molar ratio of 1-(1-adamantylacetyl)-1H-imidazole and 6-methoxy-1,3-benzothiazol-2-amine for 6 hours, followed by crystallization from 80% ethanol (yield: 22%) .

  • Catalyst Screening : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can enhance regioselectivity in similar benzothiazole derivatives .

  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol improves purity. Monitor via TLC and NMR for intermediates .

    • Data Contradictions : Lower yields (e.g., 22% in vs. 45–60% in other benzothiazole syntheses) may arise from steric hindrance from the prop-2-yn-1-yl group. Adjust stoichiometry or use microwave-assisted heating to accelerate kinetics .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Key Methods :

  • X-ray Crystallography : Resolves the (Z)-configuration of the benzothiazol-2-ylidene moiety and intermolecular interactions (e.g., H-bonded dimers, S⋯S contacts) .
  • NMR Spectroscopy : 1H NMR identifies methoxy (δ ~3.76 ppm), propynyl protons (δ ~2.61–2.63 ppm), and aromatic protons (δ 7.01–7.73 ppm). 13C NMR confirms carbonyl (δ ~166 ppm) and quaternary carbons .
  • IR Spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~1267 cm⁻¹ (C-O of methoxy) validate functional groups .

Advanced Research Questions

Q. How does the prop-2-yn-1-yl substituent influence electronic and steric properties in reactivity studies?

  • Mechanistic Insights :

  • Electronic Effects : The electron-withdrawing sp-hybridized carbon of the propargyl group polarizes the benzothiazole ring, enhancing electrophilic substitution at the 6-methoxy position .
  • Steric Effects : The propargyl group creates steric bulk, potentially hindering π-stacking in supramolecular assemblies. Compare with non-alkynyl analogs (e.g., ) to isolate steric contributions .
    • Experimental Design : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and compare reaction pathways with/without the propargyl group .

Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives?

  • Case Study : notes 2-amino-6-bromobenzothiazole derivatives exhibit antimicrobial activity, but inconsistent results may arise from assay conditions (e.g., bacterial strain variability).
  • Methodology :

  • Standardized Assays : Use CLSI guidelines for MIC determinations.
  • Structure-Activity Relationships (SAR) : Introduce substituents (e.g., 4-fluorophenyl in ) to probe target interactions.
  • Molecular Docking : Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX7) using AutoDock Vina to prioritize synthetic targets .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

  • Approach :

  • Hirshfeld Surface Analysis : Quantify H-bonding (N–H⋯N) and van der Waals interactions (C–H⋯O) using CrystalExplorer. Compare with X-ray data from .
  • Packing Efficiency : Calculate lattice energy with PIXELC software to assess stability trends across polymorphs .
    • Validation : Cross-reference simulated powder XRD patterns with experimental data to identify dominant packing motifs.

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